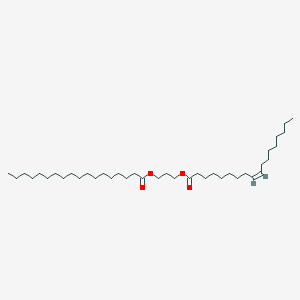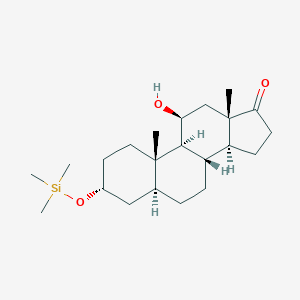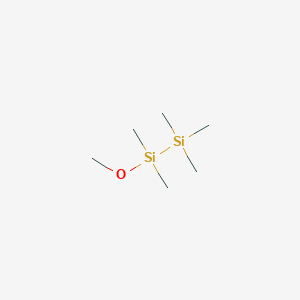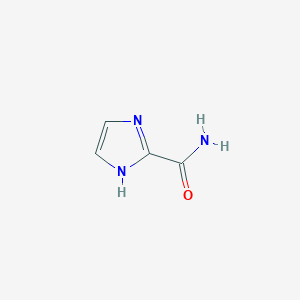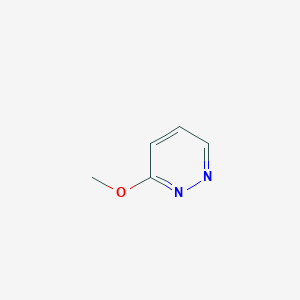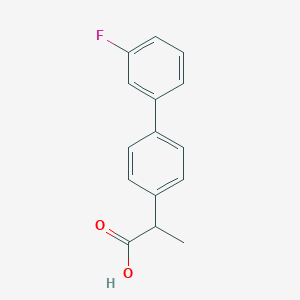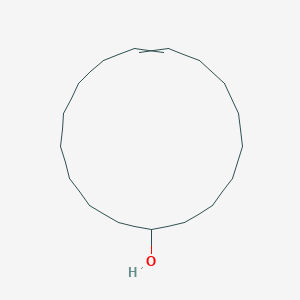
9-Cycloheptadecen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Cycloheptadecen-1-ol, also known as pheromone Z9-17:OH, is an unsaturated alcohol that is commonly found in insects. This pheromone plays a crucial role in the communication and mate selection of several insect species. The chemical structure of 9-Cycloheptadecen-1-ol consists of a cycloheptene ring, a double bond, and a hydroxyl group.
Mécanisme D'action
The mechanism of action of 9-Cycloheptadecen-1-ol involves the activation of specific receptors in the insect's antennae. When a female insect produces this 9-Cycloheptadecen-1-ol, it is detected by male insects that are attracted to the scent. This 9-Cycloheptadecen-1-ol plays a crucial role in the mate selection of several insect species.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 9-Cycloheptadecen-1-ol have been extensively studied. This 9-Cycloheptadecen-1-ol has been found to have a significant impact on the behavior and communication of several insect species. Additionally, it has been shown to have potential therapeutic effects in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 9-Cycloheptadecen-1-ol in lab experiments has several advantages. It is a well-studied compound that has been extensively characterized. Additionally, it is relatively easy to synthesize and isolate. However, there are also limitations to the use of this 9-Cycloheptadecen-1-ol in lab experiments. For example, the activity of this 9-Cycloheptadecen-1-ol is highly dependent on the species of insect being studied. Additionally, the effects of this 9-Cycloheptadecen-1-ol can be influenced by several environmental factors.
Orientations Futures
There are several future directions for the study of 9-Cycloheptadecen-1-ol. One potential area of research is the development of new pest control strategies that are based on this 9-Cycloheptadecen-1-ol. Additionally, the potential therapeutic effects of this 9-Cycloheptadecen-1-ol in the treatment of certain diseases should be further explored. Finally, the study of the mechanism of action of this 9-Cycloheptadecen-1-ol could lead to new insights into the behavior and communication of several insect species.
Conclusion:
In conclusion, 9-Cycloheptadecen-1-ol is a well-studied 9-Cycloheptadecen-1-ol that plays a crucial role in the communication and mate selection of several insect species. The synthesis of this 9-Cycloheptadecen-1-ol is a complex process that requires specialized knowledge and equipment. The use of this 9-Cycloheptadecen-1-ol in scientific research has been extensive and has led to several important discoveries. Finally, there are several future directions for the study of this 9-Cycloheptadecen-1-ol that could lead to new insights into the behavior and communication of several insect species.
Applications De Recherche Scientifique
The use of 9-Cycloheptadecen-1-ol in scientific research has been extensive. This 9-Cycloheptadecen-1-ol has been used to study the behavior and communication of several insect species. It has also been used to develop new pest control strategies that are both effective and environmentally friendly. Additionally, 9-Cycloheptadecen-1-ol has been studied for its potential use in the development of new drugs and therapies.
Propriétés
Numéro CAS |
17344-59-1 |
|---|---|
Nom du produit |
9-Cycloheptadecen-1-ol |
Formule moléculaire |
C17H32O |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
cycloheptadec-9-en-1-ol |
InChI |
InChI=1S/C17H32O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2,17-18H,3-16H2 |
Clé InChI |
QNDMQRZWUGHGHY-UHFFFAOYSA-N |
SMILES |
C1CCCC=CCCCCCCCC(CCC1)O |
SMILES canonique |
C1CCCC=CCCCCCCCC(CCC1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethylbenzo[d]thiazol-5-amine](/img/structure/B101906.png)
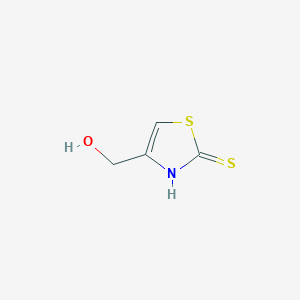
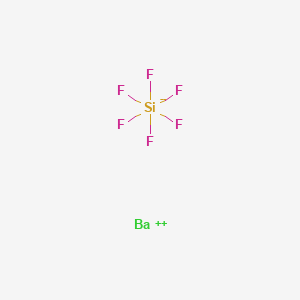
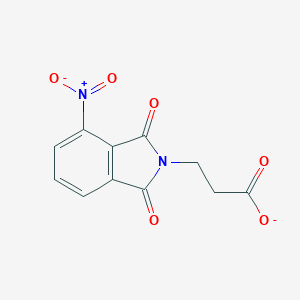
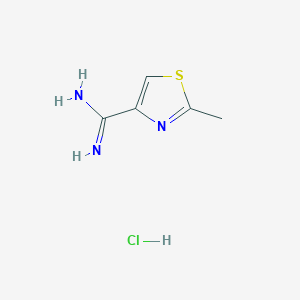
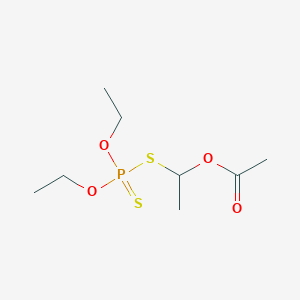
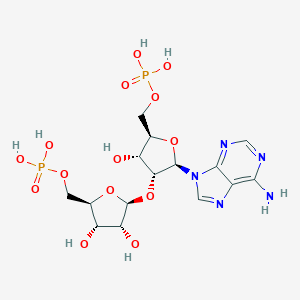
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)
